molecular formula C10H20N2O B1457926 (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine CAS No. 1187931-31-2

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Cat. No.: B1457926
CAS No.: 1187931-31-2
M. Wt: 184.28 g/mol
InChI Key: WMSMHECRTQDPAK-VIFPVBQESA-N
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Description

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinases (MMPs), particularly MMP-1, which is involved in the degradation of extracellular matrix proteins . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in collagen degradation, thereby impacting cellular processes related to tissue remodeling and repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes such as MMP-1 by binding to their active sites. This binding can lead to changes in gene expression, particularly those genes involved in extracellular matrix organization and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced tissue repair and reduced inflammation. At higher doses, it can cause toxic or adverse effects, including tissue damage and impaired cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MMP-1, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the levels of metabolites involved in extracellular matrix degradation and tissue remodeling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, thereby affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing it to specific organelles, where it can exert its effects on cellular processes .

Properties

IUPAC Name

(3S)-3-methyl-1-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSMHECRTQDPAK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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